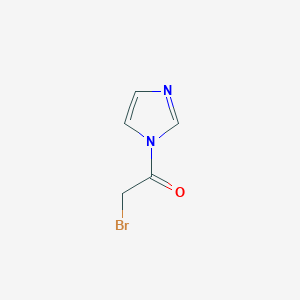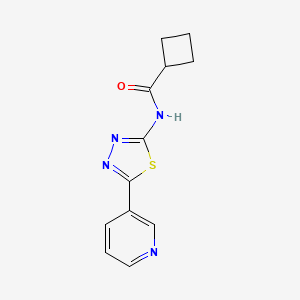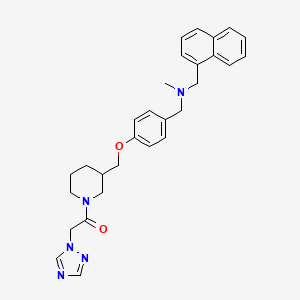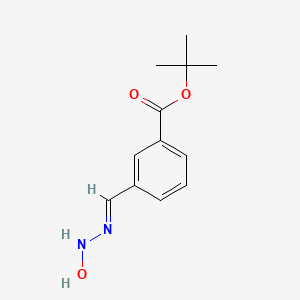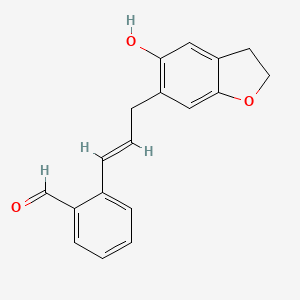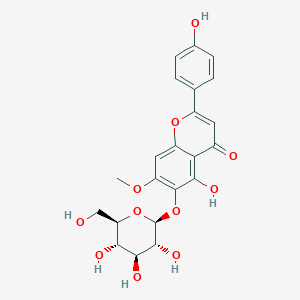
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. This compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups, including hydroxyl, methoxy, and glycosidic moieties. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: This step involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions to form the chromen-4-one core.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups can be achieved through selective hydroxylation and methylation reactions using reagents such as hydroxylamine and methyl iodide.
Glycosylation: The final step involves the glycosylation of the chromen-4-one core with a glycosyl donor, such as tetrahydro-2H-pyran-2-yl, under acidic conditions to form the glycosidic linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy and hydroxyl groups, where nucleophiles can replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Substitution: Formation of substituted chromen-4-one derivatives with various functional groups.
科学的研究の応用
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Luteolin: Known for its anti-inflammatory and anticancer properties.
Uniqueness
5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is unique due to its specific substitution pattern and glycosidic linkage, which may confer distinct biological activities and pharmacokinetic properties compared to other flavonoids.
特性
分子式 |
C22H22O11 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-13-16(11(25)6-12(31-13)9-2-4-10(24)5-3-9)18(27)21(14)33-22-20(29)19(28)17(26)15(8-23)32-22/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22+/m1/s1 |
InChIキー |
JSUJHPSAVAWXEN-GSVZXUNASA-N |
異性体SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



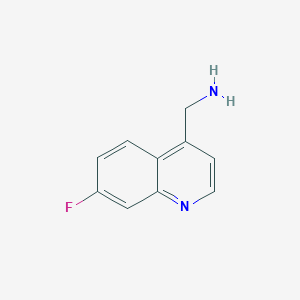
![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)


